NA3 Glycan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

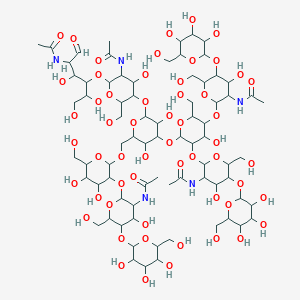

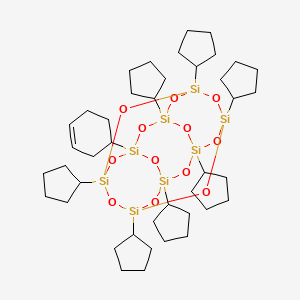

NA3 Glycan, also known as Asialo-, tri-antennary complex-type N-glycan (oligosaccharide), is a substructure of A3 glycan . It is found on several mammalian glycoproteins including bovine serum fetuin (bSF) . The product provided may be a mixture of isomers differing in the linkage of the Gal residue of one of the glycan’s antennae .

Synthesis Analysis

The synthesis of N-glycans, including NA3 Glycan, is a well-investigated process . It involves the preparation of substrates and sugar donors, and the progress in the glycosyltransferases characterization which leads to the diversity of N-glycan synthesis . The chemo-enzymatic approach serves as an alternative to chemical synthesis, providing high stereoselectivity and economic efficiency .

Chemical Reactions Analysis

Glycan-modified proteins, including those with NA3 Glycan, are involved in a wide range of biological and physiological processes including recognition and regulatory functions, cellular communication, gene expression, cellular immunity, growth, and development . Glycans are released by enzymatic or chemical means, depending on the type of glycosylation .

Physical And Chemical Properties Analysis

NA3 Glycan has a molecular weight of 2007 . It is typically purified from the oligosaccharide pool released from bSF by hydrazinolysis using a combination of HPLC and glycosidase digestion . It is dried by centrifugal evaporation from an aqueous solution .

Applications De Recherche Scientifique

Novel Therapeutic Applications

NA3 Glycan in Retinal Disease Treatment NA3 glycan, identified as Asialo, tri-antennary oligosaccharide, has demonstrated promising results in the treatment of retinal diseases, especially atrophic age-related macular degeneration (AMD). It supports the proper folding of outer segment membranes, preserves the normal ultrastructure, and maintains the protein expression patterns of photoreceptors and Müller cells, even in the absence of retinal pigment epithelium support. NA3 glycan has a good safety profile and favorable ocular pharmacokinetics, making it a potential new therapeutic for atrophic AMD and other retinal degenerative disorders (Swaminathan et al., 2014).

In another study, NA3 glycan demonstrated neuroprotective effects in preclinical models of atrophic AMD. It was observed to prevent photoreceptor outer segment degeneration, pyknosis of the outer nuclear layer, and reactive gliosis of Müller cells. It also promoted the maturation of adherens junctions between Müller cells and photoreceptors, suggesting that NA3 glycan therapy may offer a new avenue in the prevention and treatment of retinal diseases like atrophic AMD (Chintalapudi et al., 2019).

Analytical Applications

NA3 Glycan in Mass Spectrometric Analysis In the field of mass spectrometry, the conversion of N-glycans to naphthimidazole (NAIM) derivatives, including NA3 glycan, has been established as a technique. This process involves the oxidative condensation of N-glycans with 2,3-naphthalenediamine. The NAIM derivatization introduces a UV/fluorescence-sensitive chromophore and increases the hydrophobicity of N-glycans, thus enhancing their ionization efficiency in mass spectrometry. This method has been particularly valuable in the analysis of glycan structures in biological samples containing sensitive subunits (Hung et al., 2013).

Mécanisme D'action

N-glycans, including NA3 Glycan, affect the biological fate and function of N-glycoproteins . They enhance proper folding of ligand or receptor, solubility or polarity of the ligand or receptor, and binding to extracellular or intracellular factors that induce cell signaling pathways or mediate further processing of the N-glycoprotein .

Safety and Hazards

Orientations Futures

NA3 Glycan has shown potential as a therapy for retinal diseases such as atrophic age-related macular degeneration (AMD) and other retinal degenerative disorders . It supports proper folding of outer segment membranes, promotes normal ultrastructure, and maintains protein expression patterns of photoreceptors and Müller cells in the absence of retinal pigment epithelium support .

Propriétés

IUPAC Name |

N-[2-[6-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[[3-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-4-yl]oxy-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H127N5O56/c1-18(93)77-23(6-82)39(99)58(24(98)7-83)129-67-35(78-19(2)94)45(105)62(32(15-91)123-67)134-74-57(117)64(44(104)34(128-74)17-118-75-65(52(112)43(103)28(11-87)122-75)136-69-37(80-21(4)96)47(107)60(30(13-89)125-69)132-72-54(114)50(110)41(101)26(9-85)120-72)135-76-66(137-70-38(81-22(5)97)48(108)61(31(14-90)126-70)133-73-55(115)51(111)42(102)27(10-86)121-73)56(116)63(33(16-92)127-76)130-68-36(79-20(3)95)46(106)59(29(12-88)124-68)131-71-53(113)49(109)40(100)25(8-84)119-71/h6,23-76,83-92,98-117H,7-17H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFOSCCAWJEWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)CO)CO)OC1C(C(C(C(O1)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H127N5O56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390869 |

Source

|

| Record name | NA3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2006.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NA3 Glycan | |

CAS RN |

82867-73-0 |

Source

|

| Record name | NA3 Glycan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)